1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate
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Overview
Description
“1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate” is a chemical compound with the molecular formula C23H33NO8 . It has an average mass of 451.510 Da and a monoisotopic mass of 451.220612 Da .
Molecular Structure Analysis
The systematic name of this compound is 1-Benzyl 5-methyl N,N-bis { [ (2-methyl-2-propanyl)oxy]carbonyl}glutamate . The SMILES representation is CC©©OC(=O)N(C@HOC)C(=O)OCc1ccccc1)C(=O)OC©©C .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 514.0±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 78.6±3.0 kJ/mol . It has a molar refractivity of 116.0±0.3 cm3, 9 H bond acceptors, 0 H bond donors, and 13 freely rotating bonds . The polar surface area is 108 Å2 .properties
IUPAC Name |
1-O-benzyl 5-O-methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO8/c1-22(2,3)31-20(27)24(21(28)32-23(4,5)6)17(13-14-18(25)29-7)19(26)30-15-16-11-9-8-10-12-16/h8-12,17H,13-15H2,1-7H3/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXXACXWPFWUMW-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CCC(=O)OC)C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@@H](CCC(=O)OC)C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate |
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